Hexestrol dibutyrate
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Overview
Description
Hexestrol dibutyrate is a synthetic compound known for its estrogen receptor (ER) agonist properties. It functions as a microtubule polymerization inhibitor and has been identified as a potential carcinogen. The compound induces mitotic arrest, aneuploidy, and DNA adduct formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexestrol dibutyrate is synthesized through the esterification of hexestrol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
- Hexestrol is dissolved in an appropriate solvent like dichloromethane.
- Butyric acid and the catalyst are added to the solution.
- The mixture is heated under reflux for several hours.
- The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale esterification in industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hexestrol dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Hexestrol dibutyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell cycle regulation and mitotic arrest.
Medicine: Investigated for its potential use in cancer research due to its estrogen receptor agonist properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
Hexestrol dibutyrate exerts its effects primarily through its interaction with estrogen receptors. The compound binds to ERα and ERβ with high affinity, leading to the activation of estrogen-responsive genes. This activation results in various cellular responses, including cell proliferation and differentiation. Additionally, this compound inhibits microtubule polymerization, causing mitotic arrest and subsequent cell death .
Comparison with Similar Compounds
Diethylstilbestrol: Another synthetic estrogen with potent ER agonist activity.
Dienestrol: A synthetic estrogen used in hormone replacement therapy.
Bisphenol A: An industrial chemical with estrogenic activity
Properties
CAS No. |
36557-18-3 |
---|---|
Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[4-[4-(4-butanoyloxyphenyl)hexan-3-yl]phenyl] butanoate |
InChI |
InChI=1S/C26H34O4/c1-5-9-25(27)29-21-15-11-19(12-16-21)23(7-3)24(8-4)20-13-17-22(18-14-20)30-26(28)10-6-2/h11-18,23-24H,5-10H2,1-4H3 |
InChI Key |
JTBPVVVYALFNNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(CC)C(CC)C2=CC=C(C=C2)OC(=O)CCC |
Origin of Product |
United States |
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